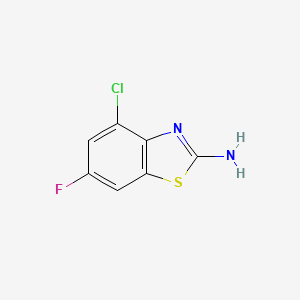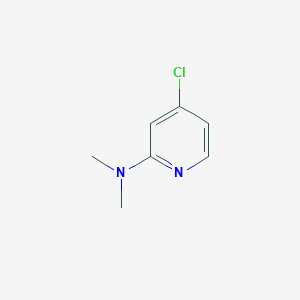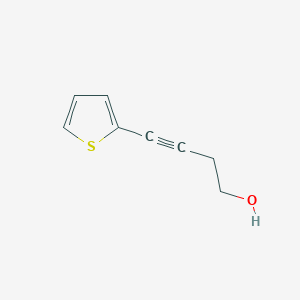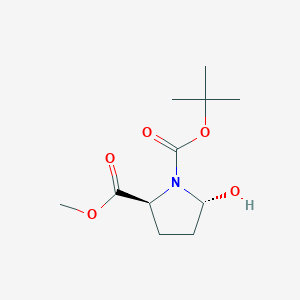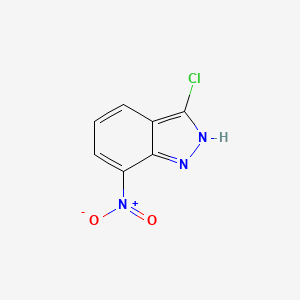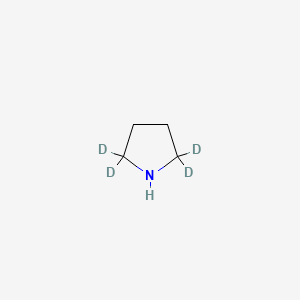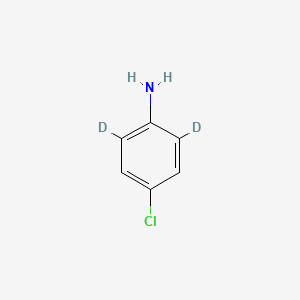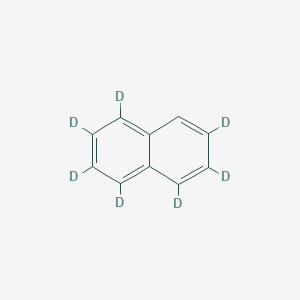
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate is a complex organic compound with the molecular formula C17H30O4 This compound is characterized by its unique structure, which includes two hydroxyl groups and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and selective oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2E,6E,10S,11S)-7-Ethyl-10-[(methylsulfonyl)oxy]-11-hydroxy-3,11-dimethyl-2,6-tridecadienoic acid methyl ester
- 2-[(2E,6E,10S,11S)-10,11-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,14-trienyl]-6-methylbenzene-1,4-diol
Uniqueness
What sets methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate apart from similar compounds is its specific arrangement of hydroxyl groups and double bonds. This unique structure allows it to participate in a distinct set of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H30O4 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate |
InChI |
InChI=1S/C17H30O4/c1-6-17(4,20)15(18)11-10-13(2)8-7-9-14(3)12-16(19)21-5/h8,12,15,18,20H,6-7,9-11H2,1-5H3/b13-8+,14-12+/t15-,17-/m0/s1 |
InChI Key |
HOXCGKWFRCVENH-FOUREKQHSA-N |
Isomeric SMILES |
CC[C@@](C)([C@H](CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)O)O |
Canonical SMILES |
CCC(C)(C(CCC(=CCCC(=CC(=O)OC)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


